

An In-depth Technical Guide to Targeting the YEATS4 Histone Acetylation Reader

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Compound of Interest

Compound Name: Yeats4-IN-1

Cat. No.: B12406957

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Introduction

The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, is a critical "reader" of histone acetylation, playing a pivotal role in chromatin modification and transcriptional regulation. Its function as a reader of post-translational modifications on histones makes it a key component in the epigenetic regulation of gene expression. Aberrant activity and overexpression of YEATS4 have been implicated in various cancers, including non-small cell lung cancer, glioblastoma, and pancreatic cancer, by promoting cell proliferation and inhibiting apoptosis.^{[1][2][3]} These oncogenic functions establish YEATS4 as a compelling target for therapeutic intervention. This guide provides a comprehensive overview of YEATS4's mechanism, its role in signaling pathways, and detailed methodologies for identifying and characterizing its inhibitors. While information on a specific inhibitor designated "**Yeats4-IN-1**" is not publicly available, this document outlines the essential frameworks and experimental protocols applicable to the discovery and evaluation of any potential YEATS4 inhibitor.

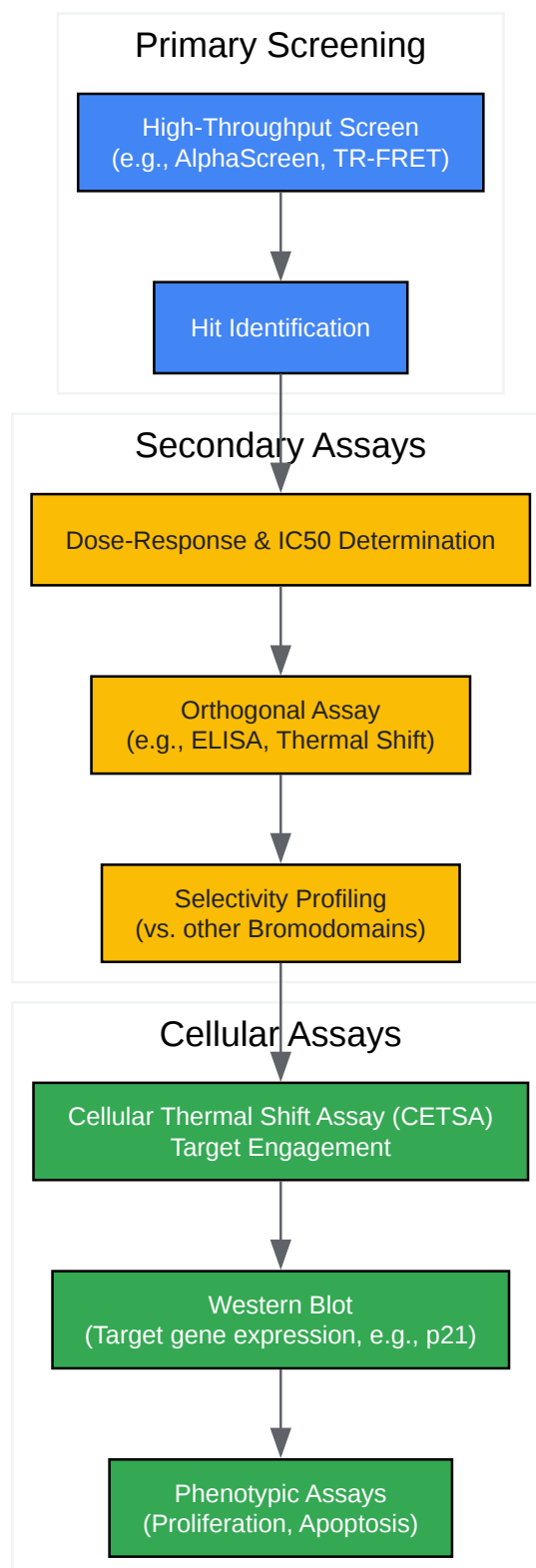
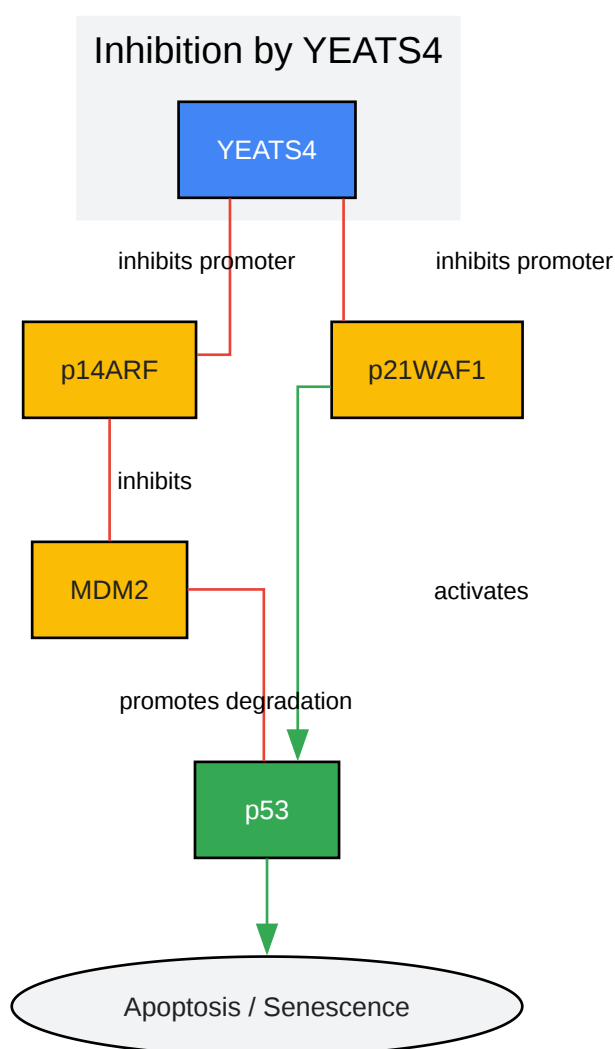
Core Mechanism: YEATS4 as a Histone Acetylation Reader

The YEATS domain is a recently identified protein module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a crucial step in decoding the histone code, leading to the recruitment of other protein complexes that modulate chromatin

structure and gene transcription. YEATS4 has been shown to be a component of several multi-subunit protein complexes involved in these processes.^[3] By binding to acetylated histones, YEATS4 can facilitate the expression of genes that drive cell cycle progression and suppress tumor suppressor pathways.^[1]

Signaling Pathways Involving YEATS4

YEATS4 is integrated into several key oncogenic signaling pathways. A primary mechanism of its oncogenic activity is through the negative regulation of the p53 tumor suppressor pathway. YEATS4 can bind to and inhibit the promoters of p14 and p21, which are critical activators of p53. Furthermore, YEATS4 can cooperate with MDM2, an E3 ubiquitin ligase, to promote the degradation of p53. Beyond the p53 pathway, YEATS4 has been shown to activate the Wnt/ β -catenin and NOTCH signaling pathways in pancreatic and gastric cancers, respectively.



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